An In-Depth Technical Guide to 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone: Structure, Bioactivity, and Scientific Insights
An In-Depth Technical Guide to 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone: Structure, Bioactivity, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical structure and biological activities of 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone, a member of the 2-(2-phenylethyl)chromone class of compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into its therapeutic potential and methodologies for its study.
Chemical Structure and Properties
6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone is a chromone derivative characterized by a core 4H-chromen-4-one (also known as γ-benzopyrone) structure. The defining features of this specific molecule are the methoxy groups at positions 6 and 7 of the chromone ring, and a 2-(4-methoxyphenyl)ethyl substituent at position 2.
Chemical Identity:
| Property | Value |
| IUPAC Name | 6,7-dimethoxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.37 g/mol |
| CAS Number | 117596-92-6 |
The presence of multiple methoxy groups influences the molecule's lipophilicity and its potential for hydrogen bonding, which in turn can affect its pharmacokinetic and pharmacodynamic properties. The 2-(2-phenylethyl)chromone scaffold is a recurring motif in natural products, particularly those isolated from the resinous wood of Aquilaria sinensis (agarwood).[1][2]
Synthesis of 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone
A plausible synthetic workflow for 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone.
This proposed pathway leverages the classical Baker-Venkataraman rearrangement or a similar condensation-cyclization strategy, which are common methods for the synthesis of chromones. The choice of starting materials, namely 2-hydroxy-4,5-dimethoxyacetophenone and an ester of 3-(4-methoxyphenyl)propanoic acid, is dictated by the final structure of the target molecule.
Biological Activity and Mechanism of Action
The primary biological activity reported for 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone is its anti-inflammatory effect.[2] This activity is attributed to its ability to modulate key inflammatory signaling pathways.
Anti-inflammatory Activity
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation
6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone has been shown to significantly inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][3] In a luciferase reporter assay, this compound, at a concentration of 10 µM, reduced NF-κB-driven luciferase activity to a relative value of 0.38 ± 0.14, compared to a vehicle control of 1.03 ± 0.02.[3]
NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] By inhibiting NF-κB activation, 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone can effectively suppress the downstream inflammatory cascade.
Inhibition of the NF-κB signaling pathway by 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone.
Suppression of Nitric Oxide (NO) Production
Consistent with its inhibitory effect on NF-κB, 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone has been observed to suppress the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.[2] While a specific IC₅₀ value for this inhibition is not reported in the primary literature, the suppression of NO is a direct consequence of the reduced expression of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB.
Potential Anticancer and Neuroprotective Activities
While direct experimental evidence for the anticancer and neuroprotective effects of 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone is currently lacking, the broader class of 2-(2-phenylethyl)chromone and dimethoxy-substituted chromone derivatives has demonstrated promising activities in these areas.
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Anticancer Potential: Several chromone derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[5] The mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in cancer progression. Further investigation into the potential anticancer effects of 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone is a promising avenue for future research.
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Neuroprotective Potential: A number of 2-(2-phenylethyl)chromone derivatives have shown significant neuroprotective activity in various in vitro models of neurotoxicity.[6] These effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation. Given the structural similarities, it is plausible that 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone may also possess neuroprotective properties.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the study of 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone.
Cell Culture
The murine macrophage cell line RAW 264.7 is a standard model for in vitro studies of inflammation.
-
Materials:
-
RAW 264.7 cell line (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
-
Procedure:
-
Maintain RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days by first washing with PBS, then detaching with trypsin-EDTA, and reseeding in fresh medium at a suitable density.
-
Griess Assay for Nitric Oxide Quantification
This colorimetric assay is a widely used method for the indirect measurement of NO production by quantifying one of its stable breakdown products, nitrite (NO₂⁻).[7][8]
-
Materials:
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Experimental workflow for the Griess assay.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Materials:
-
RAW 264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the transfected RAW 264.7 cells in a white, clear-bottom 96-well plate.
-
Pre-treat the cells with 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone for 1 hour.
-
Stimulate with LPS for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
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Conclusion and Future Directions
6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone is a naturally occurring chromone derivative with demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Its ability to suppress the production of pro-inflammatory mediators such as nitric oxide makes it a compelling candidate for further investigation as a potential therapeutic agent for inflammatory diseases.
Future research should focus on several key areas:
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Development of a robust synthetic protocol: An efficient and scalable synthesis is crucial for enabling further preclinical and clinical development.
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Elucidation of the precise molecular target(s): Identifying the specific protein(s) with which the compound interacts will provide a deeper understanding of its mechanism of action.
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In vivo efficacy studies: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases is a critical next step.
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Exploration of anticancer and neuroprotective activities: Given the known activities of related compounds, a thorough investigation of the potential of 6,7-dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone in these therapeutic areas is warranted.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising chromone derivative.
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